Sub-Nanomolar Enzyme Potency Gain Conferred by the 6-Fluoro-N-Methyl Motif vs. Non-Fluorinated Pyrimidoindole Scaffolds
X-ray crystallographic overlay studies demonstrate that expansion of the bicyclic pyrrolopyrimidine scaffold to the tricyclic pyrimidoindole scaffold (compound C2) fills an interior lipophilic pocket. Further elaboration with a fluorine atom at position 6 and an N-methylamino group at position 8 (creating the 6-fluoro-N-methyl-9H-pyrimido[4,5-b]indol-8-amine core present in this compound) dramatically improves inhibitor potency and ligand efficiency, enabling sub-nanomolar Ki values against GyrB and ParE enzymes from a broad panel of pathogens including E. faecalis, F. tularensis, and E. coli [1]. Compounds C3 and C4, which incorporate this exact core scaffold, achieve inhibition constants (Ki) in the sub-nanomolar range, whereas the parent pyrrolopyrimidine C1 and the non-fluorinated pyrimidoindole C2 exhibit only moderate enzyme potency [1]. The 6-fluoro substituent quantitatively fills the lipophilic interior sub-pockets of the GyrB/ParE active sites and contributes a new hydrogen-bond interaction with the conserved structural water molecule that plays a key role in substrate binding [1].
| Evidence Dimension | Enzyme inhibition potency (Ki) against GyrB and ParE |
|---|---|
| Target Compound Data | Compounds incorporating the 6-fluoro-N-methyl-9H-pyrimido[4,5-b]indol-8-amine scaffold (C3, C4): Ki values in the sub-nanomolar range against GyrB and ParE from E. faecalis, F. tularensis, E. coli [1] |
| Comparator Or Baseline | Pyrrolopyrimidine C1: moderate enzyme potency; Pyrimidoindole C2 (lacking 6-F and N-Me): inferior potency compared to C3/C4 [1] |
| Quantified Difference | Potency improvement of >10-fold from C2 to C3/C4; attainment of sub-nanomolar Ki range for C3/C4 [1] |
| Conditions | X-ray crystallography of inhibitor-GyrB complexes; enzyme inhibition assays against full-length GyrB and ParE from E. faecalis, F. tularensis, and E. coli [1] |
Why This Matters
The 6-fluoro-N-methyl motif is not an optional embellishment—it is the structural determinant that elevates a moderate inhibitor scaffold to sub-nanomolar dual-targeting potency, making this compound the essential core for any competitive GyrB/ParE inhibitor program.
- [1] Tari, L.W., Li, X., Trzoss, M., et al. (2013) 'Tricyclic GyrB/ParE (TriBE) Inhibitors: A New Class of Broad-Spectrum Dual-Targeting Antibacterial Agents', PLoS ONE, 8(12), e84409. Figure 1 and accompanying text. View Source
